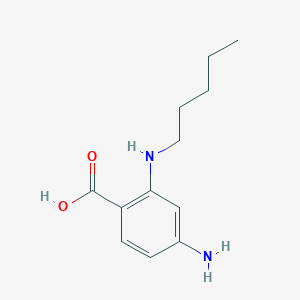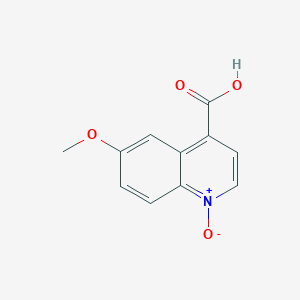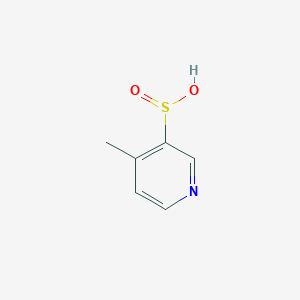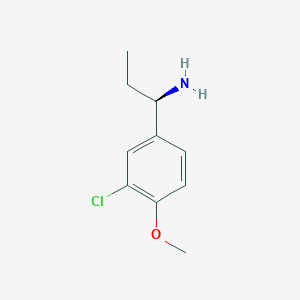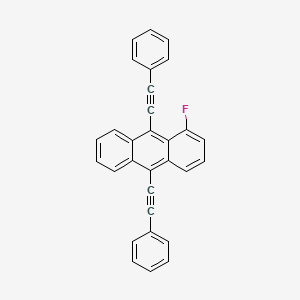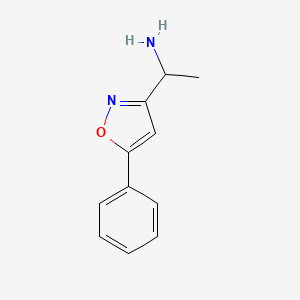![molecular formula C7H7ClN4 B13128525 s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl- CAS No. 28593-26-2](/img/structure/B13128525.png)
s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic organic compound that belongs to the class of triazolopyridazines This compound is characterized by its fused triazole and pyridazine rings, with a chlorine atom at the 6th position and methyl groups at the 3rd and 7th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form 3,6-dichloropyridazine hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired triazolopyridazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form additional rings through cyclization with other reagents.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用機序
The mechanism of action of 6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.
類似化合物との比較
Similar Compounds
6-chloro-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the methyl groups at the 3rd and 7th positions.
3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the chlorine atom at the 6th position.
6,7-diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine: Contains amino and nitro groups instead of chlorine and methyl groups.
Uniqueness
6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in chemical synthesis and its efficacy in medicinal applications.
特性
CAS番号 |
28593-26-2 |
|---|---|
分子式 |
C7H7ClN4 |
分子量 |
182.61 g/mol |
IUPAC名 |
6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C7H7ClN4/c1-4-3-6-10-9-5(2)12(6)11-7(4)8/h3H,1-2H3 |
InChIキー |
JJVDQWUJQPZRGP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NN=C(N2N=C1Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


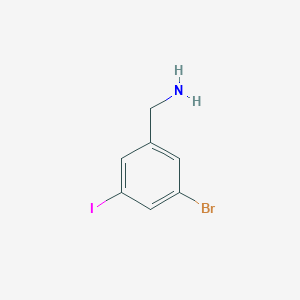
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)


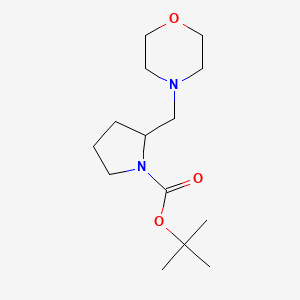
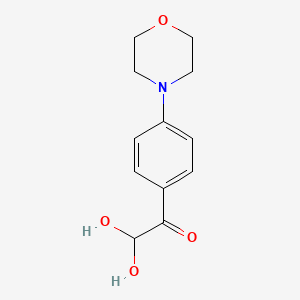
![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
